An In-depth Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Discovery, Synthesis, and Properties
An In-depth Technical Guide to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9). It delves into the historical context of the 1,2,4-oxadiazole scaffold, details the specific synthesis of the title compound, presents its physicochemical properties in a structured format, and outlines the experimental protocols for its preparation. This document serves as a core reference for researchers in medicinal chemistry and drug discovery, providing foundational knowledge and practical methodologies for the synthesis and handling of this compound.
Introduction and Historical Context
The 1,2,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a significant scaffold in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The journey of the 1,2,4-oxadiazole core began in 1884 with its first synthesis by Tiemann and Krüger, who initially misidentified the structure. It took several decades for the true potential of this heterocycle to be recognized and explored for its diverse therapeutic applications.
While the broader history of the 1,2,4-oxadiazole ring is well-documented, the specific discovery of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is less explicitly detailed in seminal literature. Its emergence is tied to the broader exploration of substituted 1,2,4-oxadiazoles as versatile intermediates and pharmacophores in the development of new chemical entities. The presence of a reactive chloromethyl group at the 3-position and a stable phenyl group at the 5-position makes it a valuable building block for further chemical modifications.
Physicochemical and Spectroscopic Data
The quantitative data for 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is summarized below. It is crucial to distinguish it from its isomer, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS No. 1822-94-2), as their properties differ.
| Property | Value | Reference |
| CAS Number | 1201-68-9 | N/A |
| Molecular Formula | C₉H₇ClN₂O | N/A |
| Molecular Weight | 194.62 g/mol | N/A |
| Melting Point | 58-64 °C | [1] |
| Boiling Point (Predicted) | 316.9 ± 44.0 °C | [2] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -2.15 ± 0.10 | [2] |
Synthesis and Experimental Protocols
The primary and most logical synthetic route to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole involves the cyclization of a chloroacetamidoxime intermediate with a benzoylating agent. This positions the chloromethyl group at the C3 position and the phenyl group at the C5 position of the resulting oxadiazole ring.
General Synthetic Pathway
The overall synthesis can be depicted as a two-step process:
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Formation of Chloroacetamidoxime: Synthesis of the key amidoxime intermediate from chloroacetonitrile.
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Cyclization to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Reaction of chloroacetamidoxime with a benzoylating agent, such as benzoyl chloride, followed by cyclodehydration.
Caption: General two-step synthesis pathway for 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole.
Detailed Experimental Protocols
This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.
Materials:
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Hydroxylamine hydrochloride (85 g, 1.22 mol)
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Sodium carbonate (60 g, 0.58 mol)
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Chloroacetonitrile (100 g, 1.32 mol)
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Deionized water
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Ice
Procedure:
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In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (85 g) in water (250 mL).
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Add sodium carbonate (60 g) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add chloroacetonitrile (100 g) to the cold solution over a period of 2 hours, maintaining the temperature at 0 °C.
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Allow the reaction to stir for an additional 2 hours at 0 °C.
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The resulting slurry is filtered, and the collected solid is washed with a minimal amount of cold water.
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The solid product is then dried under vacuum to yield 2-chloroacetamidoxime.[3]
This is a generalized protocol based on the classical Tiemann and Krüger synthesis, adapted for the specific reactants.
Materials:
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Chloroacetamidoxime (1.0 eq)
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Benzoyl chloride (1.05 eq)
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Pyridine or Triethylamine (as a base, 1.1 eq)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium or sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve chloroacetamidoxime (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add the base (e.g., pyridine or triethylamine, 1.1 eq) to the stirred solution.
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Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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The reaction mixture is then heated to reflux for 2-4 hours to facilitate the cyclodehydration of the intermediate O-acylamidoxime.
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After cooling, the reaction is quenched by the addition of water or saturated sodium bicarbonate solution.
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The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the pure 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole.
Caption: Experimental workflow for the synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole.
Applications in Research and Drug Development
Derivatives of 1,2,4-oxadiazole are widely investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The title compound, 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, serves as a key intermediate in the synthesis of more complex molecules. The chloromethyl group is a reactive handle that allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of compound libraries for high-throughput screening.
While specific biological data or signaling pathway involvement for this exact compound is not prominent in the literature, its structural motifs are present in compounds with known bioactivity. For instance, related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have been explored as potential nematicides. The phenyl group is a common feature in many pharmacologically active molecules, contributing to binding interactions with biological targets.
Conclusion
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its historical context, a compilation of its known physical properties, and a comprehensive, step-by-step protocol for its synthesis, starting from readily available precursors. The provided workflows and structured data aim to facilitate further research and application of this compound in the development of novel chemical entities. Future work should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1201-68-9 | 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole - Synblock [synblock.com]
- 3. beilstein-journals.org [beilstein-journals.org]
